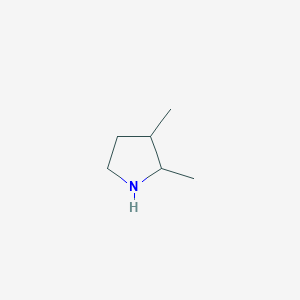
2,3-Dimethylpyrrolidine
Description
2,3-Dimethylpyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring with methyl substituents at the 2- and 3-positions. Its molecular formula is C₆H₁₃N, with a molar mass of 99.18 g/mol. This compound exists in stereoisomeric forms (e.g., cis and trans), which significantly influence its physicochemical properties and biological activity. It is commonly utilized in pharmaceutical synthesis as a chiral building block and in agrochemical research due to its ability to modulate steric and electronic interactions in target molecules .
Properties
CAS No. |
86240-52-0 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
Canonical SMILES |
CC1CCNC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional analogs of 2,3-dimethylpyrrolidine include 2,5-dimethylpyrrolidine , 3,3-dimethylpyrrolidine , 3,4-dimethylpyrrolidine , and 2,2-dimethylpyrrolidine hydrochloride . Below is a detailed comparison based on synthesis, stereochemistry, and biological activity:
Structural and Stereochemical Differences
| Compound | Substituent Positions | Stereoisomerism | Key Structural Features |
|---|---|---|---|
| This compound | 2, 3 | Cis and trans isomers | Adjacent methyl groups; planar chirality |
| 2,5-Dimethylpyrrolidine | 2, 5 | Cis and trans isomers | Distal methyl groups; reduced steric hindrance |
| 3,3-Dimethylpyrrolidine | 3, 3 | Single stereoisomer | Geminal methyl groups; increased rigidity |
| 3,4-Dimethylpyrrolidine | 3, 4 | Cis and trans isomers | Methyl groups on adjacent carbons; axial chirality |
| 2,2-Dimethylpyrrolidine | 2, 2 | Single stereoisomer | Geminal methyl groups; hindered N-lone pair |
Key Observations :
- Steric Effects : 3,3-Dimethylpyrrolidine (DC-03) exhibits greater steric bulk than 2,3- or 2,5-dimethylpyrrolidine, enhancing binding affinity in receptor-ligand interactions .
- Stereochemical Flexibility : The trans isomer of this compound (CAS 1365630-02-9) shows better conformational stability in catalysis compared to the cis form .
Key Observations :
- 2,5-Dimethylpyrrolidine synthesis often yields mixtures of cis/trans isomers, requiring chromatographic separation .
- 3,3-Dimethylpyrrolidine (DC-03) is synthesized via sterically controlled Grignard reactions, ensuring high regioselectivity .
Key Observations :
- Potency : 3,3-Dimethylpyrrolidine (DC-03) demonstrates superior activity (IC₅₀ = 45 nM) compared to other analogs, attributed to its geminal methyl groups optimizing receptor fit .
- Selectivity : this compound’s trans isomer shows 3-fold higher selectivity for dopamine D3 over D2 receptors compared to the cis form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


